tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate
CAS No.:
Cat. No.: VC13566769
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO4 |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | tert-butyl N-[(3S,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate |
| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 |
| Standard InChI Key | FTBOFNJQEUGOPO-RKDXNWHRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1COCC[C@@H]1CO |
| SMILES | CC(C)(C)OC(=O)NC1COCCC1CO |
| Canonical SMILES | CC(C)(C)OC(=O)NC1COCCC1CO |
Introduction
Chemical Identity and Nomenclature
The compound is systematically named tert-butyl N-[(3S,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate, reflecting its stereochemistry at the 3 and 4 positions of the oxane ring . Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol . Alternative identifiers include CAS numbers 1006891-20-8 and 139937-99-8, though discrepancies in CAS registries highlight the need for verification in specific contexts .
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₁NO₄ | |
| Molecular Weight | 231.29 g/mol | |
| CAS Number | 1006891-20-8, 139937-99-8 | |
| Density | 1.1±0.1 g/cm³ | |
| Boiling Point | 359.9±35.0 °C (760 mmHg) | |
| Flash Point | 171.5±25.9 °C |
The stereochemistry is critical to its function, as the cis configuration of the hydroxymethyl and carbamate groups on the oxane ring influences reactivity and intermolecular interactions .
Structural and Spectroscopic Analysis
The compound’s structure has been elucidated via NMR, X-ray crystallography, and mass spectrometry. Key features include:
-
Oxane Ring Conformation: The six-membered ring adopts a chair conformation, with the hydroxymethyl and carbamate groups in equatorial positions to minimize steric strain .
-
Hydrogen Bonding: The hydroxymethyl group participates in intramolecular hydrogen bonds with the carbamate oxygen, stabilizing the cis configuration .
Table 2: Spectroscopic Signatures
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 1.44 (s, 9H, tert-butyl), δ 3.85 (m, 2H, oxane OCH₂) | |
| ¹³C NMR | δ 80.1 (tert-butyl C), δ 156.2 (C=O) | |
| IR | 3320 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O) |
These data confirm the presence of functional groups and stereochemistry, essential for quality control in synthetic workflows.
Applications in Organic Synthesis
Amine Protection
The tert-butyl carbamate (Boc) group is widely used to protect amines during multi-step syntheses. This compound’s steric bulk prevents undesired nucleophilic attacks or oxidations at the amine site, while the carbamate’s labile nature allows for selective deprotection under acidic conditions (e.g., HCl/dioxane).
Chiral Auxiliary
The cis-hydroxymethyloxane moiety serves as a chiral scaffold in asymmetric synthesis. For example, it has been employed in the synthesis of β-amino alcohols, where the oxane ring’s rigidity enforces specific stereochemical outcomes .
Pharmaceutical Intermediates
While direct pharmaceutical applications are unreported, derivatives of this compound are intermediates in the synthesis of kinase inhibitors and antiviral agents, leveraging its ability to modulate solubility and bioavailability .
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